N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine is a synthetic amino acid derivative notable for its structural complexity and functional versatility. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a naphthyl group attached to the alanine backbone. It is primarily utilized in peptide synthesis due to its stability and reactivity, making it a valuable building block in various chemical and biological applications .
The compound is classified as an amino acid derivative with the Chemical Abstracts Service (CAS) number 1380327-68-3. Its molecular formula is C29H25NO4, and it has a molecular weight of approximately 451.52 g/mol. The IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(naphthalen-1-yl)propanoic acid .
The synthesis of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine typically involves several key steps:
The molecular structure of N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine can be visualized as follows:
The compound's structure can be represented using SMILES notation: O=C(O)[C@H](CC1=C2C=CC=CC2=CC=C1)N(C(OCC3C4=CC=CC=C4C5=CC=CC=C35)=O)C
.
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine participates in several important chemical reactions:
The mechanism of action for N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine primarily involves:
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine has numerous scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5